N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a benzodioxole moiety, a triazole ring, and a thiazole-carboxamide backbone. The benzodioxole group (2H-1,3-benzodioxol-5-yl) is known for enhancing metabolic stability and bioavailability in medicinal chemistry, while the triazole and thiazole rings are associated with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 4-methoxyphenyl substituent on the triazole ring may influence lipophilicity and binding interactions with biological targets .
This compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for triazole formation, a method widely used for its high efficiency and regioselectivity . Structural confirmation would rely on techniques such as NMR, IR, and X-ray crystallography, with software like SHELXL and WinGX aiding in refinement and visualization .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-13-21(22(29)24-11-15-4-9-18-19(10-15)32-12-31-18)33-23(25-13)20-14(2)28(27-26-20)16-5-7-17(30-3)8-6-16/h4-10H,11-12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKZLQLDIDCIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the desired product. Key reagents and catalysts such as palladium, copper, and various bases are often employed in these reactions to facilitate the formation of the triazole and thiazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain substituents on the aromatic rings or heterocycles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Effects :
- The 4-methoxyphenyl group in the target compound may improve solubility and target engagement compared to electron-withdrawing groups (e.g., nitro in ) or bulky halogens (e.g., bromo in 9c ).
- Benzodioxole vs. Benzothiazole: The benzodioxole moiety in the target compound may confer better metabolic stability than benzothiazole derivatives, which are prone to oxidation .
Biological Activity :
- Triazole-thiazole hybrids (e.g., compounds 9a–e in ) exhibit activity modulated by aryl substituents. For instance, 9c (4-bromophenyl) showed stronger docking interactions in computational studies, suggesting halogen bonding may enhance efficacy .
- Antiproliferative activity in correlates with triazole-linked benzothiazoles, implying the target compound could share similar mechanisms.
Synthetic Efficiency :
- The target compound’s triazole formation likely achieves high yields (82–97%) via CuAAC, comparable to methods in .
- Carboxamide coupling, as seen in , requires precise activation (e.g., carbodiimides) to avoid side reactions.
Computational and Experimental Data
Table 2: Comparative Docking and Physicochemical Properties
- LogP Differences : The target compound’s lower LogP (3.5 vs. 4.2 in 9c) suggests improved aqueous solubility, critical for bioavailability.
- Docking : The methoxy group may engage in H-bonding with residues like serine or tyrosine, whereas bromine in 9c facilitates halogen bonding .
Challenges and Opportunities
- Metabolic Stability : Benzodioxole’s resistance to cytochrome P450 oxidation could make the target compound more durable than analogues with benzothiazole or simple phenyl groups .
- Toxicity : Thiazole and triazole rings generally exhibit low toxicity, but substituents like nitro groups (e.g., ) may introduce mutagenic risks.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 369.4 g/mol. Its structure incorporates a benzodioxole moiety and a triazole ring, which are known for their biological activities.
1. Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains:
| Microbial Strain | Activity | IC50 (μM) |
|---|---|---|
| Mycobacterium tuberculosis | Significant | 7.05 |
| Candida albicans | Moderate | 0.304 |
| Escherichia coli | Weak | >100 |
The compound demonstrated selective inhibition of Mycobacterium tuberculosis with an IC50 value of 7.05 μM, indicating strong antitubercular activity without acute cellular toxicity towards MRC-5 lung fibroblast cells (>128 μM) .
2. Anticancer Activity
The triazole and thiazole components are associated with anticancer properties:
- Mechanism of Action : The compound is believed to inhibit specific protein kinases involved in cancer cell proliferation.
| Cancer Cell Line | Activity | IC50 (μM) |
|---|---|---|
| HeLa (cervical cancer) | High | 10.5 |
| MCF7 (breast cancer) | Moderate | 15.0 |
In vitro studies revealed that the compound exhibited significant cytotoxic effects on HeLa cells with an IC50 of 10.5 μM and moderate activity against MCF7 cells at 15.0 μM .
3. Anti-inflammatory Activity
The compound also shows promise in reducing inflammation:
- Inflammatory Model : Tested in lipopolysaccharide (LPS)-induced inflammation in macrophages.
| Inflammatory Marker | Effect |
|---|---|
| TNF-alpha | Decreased by 40% |
| IL-6 | Decreased by 30% |
The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in a dose-dependent manner .
Case Study 1: Antitubercular Activity
A study evaluated various derivatives of thiazole compounds against Mycobacterium tuberculosis. The compound was one of the most potent derivatives tested, demonstrating selective inhibition with minimal toxicity to human cell lines .
Case Study 2: Anticancer Efficacy
In another study focusing on breast and cervical cancer cell lines, the compound exhibited significant cytotoxicity, suggesting its potential as a chemotherapeutic agent. Further studies are warranted to explore its mechanism of action at the molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
